Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a chemical compound with the molecular formula . It belongs to the class of thiazole derivatives, which are recognized for their diverse biological activities and applications in various scientific fields, including medicinal chemistry and agrochemicals. The compound features a thiazole ring substituted with a bromophenyl group and an ethyl ester functional group, contributing to its unique chemical properties and potential uses in research and industry.
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is synthesized primarily from the reaction of 2-bromobenzaldehyde with thiosemicarbazide, followed by esterification with ethyl chloroformate. This compound is classified under thiazole derivatives, a category known for their involvement in various biochemical pathways and therapeutic applications, such as antimicrobial and anticancer activities.
The synthesis of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate typically involves the following steps:
The molecular structure of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate consists of a thiazole ring with a bromine atom at the 2-position of the phenyl ring and an ethoxycarbonyl group at the 4-position. Key structural features include:
The compound's three-dimensional conformation can be elucidated through single-crystal X-ray diffraction analysis, revealing bond lengths, angles, and torsional angles that define its spatial arrangement.
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate participates in various chemical reactions:
These reactions expand the utility of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate in organic synthesis and medicinal chemistry.
The mechanism of action for ethyl 4-(2-bromophenyl)thiazole-2-carboxylate primarily involves its interaction with biological macromolecules, such as enzymes and receptors. The compound may exert its effects by:
Experimental studies often utilize techniques such as molecular docking to predict binding affinities and elucidate mechanisms at a molecular level.
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate has several significant applications in scientific research:
Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 4-position with an ortho-brominated phenyl ring and at the 2-position with an ethyl carboxylate group. Its molecular formula is C₁₂H₁₀BrNO₂S, with a molecular weight of 312.19 g/mol. The compound's structure integrates three pharmacologically significant features: (1) the thiazole ring serves as a hydrogen bond acceptor and provides metabolic stability; (2) the ortho-bromophenyl moiety enables versatile cross-coupling reactions for structural diversification; and (3) the ethyl carboxylate group offers flexibility for functional group interconversion or serves as a hydrogen-bond acceptor [3] [10].
Key spectroscopic identifiers include:
Table 1: Key Identifiers of Ethyl 4-(2-Bromophenyl)thiazole-2-Carboxylate
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1261269-07-1 |
| IUPAC Name | Ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate |
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br |
| InChI Key | SLXFMMOYYUZOAC-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, thiazole nitrogen, ester oxygen) |
| Rotatable Bonds | 4 |
The synthesis of brominated thiazole carboxylates emerged as a strategic innovation during the 2010–2020 period to address two medicinal chemistry challenges: (1) the need for versatile intermediates enabling rapid diversification of thiazole-based drug candidates, and (2) the pursuit of novel scaffolds overcoming resistance in antibacterial and anticancer therapies. Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate represents an evolution from simpler thiazole carboxylates like ethyl 4-bromothiazole-2-carboxylate (CAS 959755-96-5), which lacks the biaryl linkage crucial for spatial interaction with biological targets [5].
Its significance stems from three attributes:
Structure-activity relationship (SAR) studies demonstrate that ortho-substituted phenylthiazoles exhibit 3–5 fold enhanced activity against Gram-positive bacteria compared to meta- or para-substituted analogs. This enhancement is attributed to improved membrane interaction capabilities derived from the compound's twisted conformation [2].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1